(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide N-(15Z)-tetracosenoylsphingosine is an N-tetracosenoylsphingosine in which the double bond in the ceramide acyl group is located at position 15 (the Z-geoisomer. It has a role as a mouse metabolite. It is a N-tetracosenoylsphingosine and a Cer(d42:2). It is functionally related to a (15Z)-tetracosenoic acid.
Cer(d18:1/24:1(15Z)) is a natural product found in Bos taurus and Trypanosoma brucei with data available.
Brand Name: Vulcanchem
CAS No.: 54164-50-0
VCID: VC20780703
InChI: InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Molecular Formula: C42H81NO3
Molecular Weight: 648.1 g/mol

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide

CAS No.: 54164-50-0

Cat. No.: VC20780703

Molecular Formula: C42H81NO3

Molecular Weight: 648.1 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide - 54164-50-0

Specification

Description N-(15Z)-tetracosenoylsphingosine is an N-tetracosenoylsphingosine in which the double bond in the ceramide acyl group is located at position 15 (the Z-geoisomer. It has a role as a mouse metabolite. It is a N-tetracosenoylsphingosine and a Cer(d42:2). It is functionally related to a (15Z)-tetracosenoic acid.
Cer(d18:1/24:1(15Z)) is a natural product found in Bos taurus and Trypanosoma brucei with data available.
CAS No. 54164-50-0
Molecular Formula C42H81NO3
Molecular Weight 648.1 g/mol
IUPAC Name (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Standard InChI InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
Standard InChI Key VJSBNBBOSZJDKB-KPEYJIHVSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Appearance Unit:5 mgSolvent:nonePurity:98+%Physical solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator